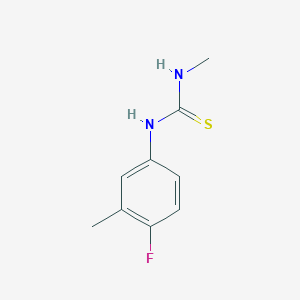![molecular formula C19H21N5O2S B2372993 N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-21-7](/img/structure/B2372993.png)
N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
To provide a general overview of the type of research that might be relevant to similar compounds, here are summaries based on the available abstracts:
Environmental Contaminant Removal
- Research has explored various methods for removing persistent organic pollutants, such as sulfamethoxazole, from water sources. These methods include adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation. The efficiency of these removal technologies depends on the interaction between the pollutants and the removal materials or processes, highlighting the importance of developing sustainable and cost-effective removal techniques (Prasannamedha & Kumar, 2020).
Analytical Methods in Antioxidant Activity
- A review on analytical methods used to determine antioxidant activity discusses various tests and their mechanisms, applicability, advantages, and disadvantages. It emphasizes the importance of combining chemical methods with electrochemical (bio)sensors for a comprehensive understanding of antioxidants in different contexts (Munteanu & Apetrei, 2021).
Sulfonamide Research and Patents
- A review of patents related to sulfonamide compounds, a class of synthetic bacteriostatic antibiotics, covers their use not only in treating bacterial infections but also in various clinical applications including diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review underscores the ongoing relevance and expansion of sulfonamide applications in medicine (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-26-17-8-6-5-7-16(17)24-19(21-22-23-24)27-12-18(25)20-15-10-9-13(2)11-14(15)3/h5-11H,4,12H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGLCKFAZKTKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2372910.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)
![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
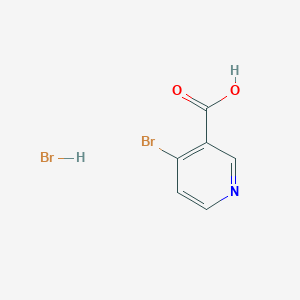

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)
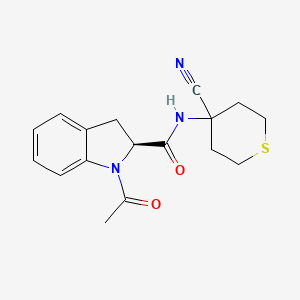
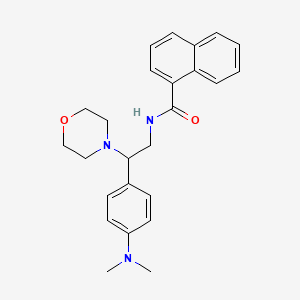
![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)
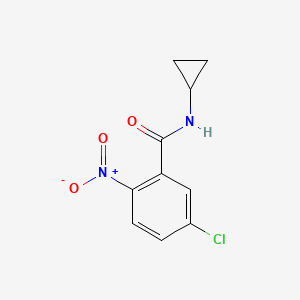
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
